molecular formula C18H13Cl3NO3P B4988952 bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate

bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate

Cat. No. B4988952
M. Wt: 428.6 g/mol
InChI Key: NPYVTNAQQQYILA-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate, also known as O,O-di(4-chlorophenyl)-O-(3-chlorophenyl) phosphorothioate, is a chemical compound that belongs to the family of organophosphate compounds. It is widely used in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

Bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). AChE and BChE are enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can have both beneficial and detrimental effects depending on the context.

Mechanism of Action

Bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate acts as a reversible inhibitor of AChE and BChE by binding to the active site of the enzyme. The binding of the compound to the enzyme prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This increase in acetylcholine levels can have both therapeutic and toxic effects depending on the dose and duration of exposure.
Biochemical and Physiological Effects
Bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on AChE and BChE, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. However, exposure to high doses of the compound can lead to toxicity and adverse effects such as seizures, respiratory depression, and even death.

Advantages and Limitations for Lab Experiments

Bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate has several advantages for use in lab experiments. It is a potent inhibitor of AChE and BChE, making it useful for studying the role of these enzymes in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the compound has several limitations, including its potential toxicity and the need for caution when handling and disposing of it.

Future Directions

There are several future directions for research on bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate. One area of research is the development of new analogs of the compound with improved selectivity and potency. Another area of research is the investigation of the compound's potential therapeutic applications, such as in the treatment of neurodegenerative diseases or inflammation. Finally, further research is needed to better understand the compound's mechanism of action and its effects on various physiological systems.

Synthesis Methods

The synthesis of bis(4-chlorophenyl) (3-chlorophenyl)amidophosphate involves the reaction of 4-chloroaniline and 3-chloroaniline with phosphorus oxychloride and thionyl chloride in the presence of a base. The resulting product is then purified using a series of techniques such as recrystallization, column chromatography, or distillation.

properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3NO3P/c19-13-4-8-17(9-5-13)24-26(23,22-16-3-1-2-15(21)12-16)25-18-10-6-14(20)7-11-18/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYVTNAQQQYILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-chlorophenyl) 3-chlorophenylamidophosphate

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